Cas no 2227768-08-1 (rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
- EN300-1815524
- 2227768-08-1
-
- Inchi: 1S/C13H19NO2/c1-13(2)10(12(13)14)8-6-5-7-9(15-3)11(8)16-4/h5-7,10,12H,14H2,1-4H3/t10-,12-/m1/s1
- InChI Key: WGBYAXHANMJVIM-ZYHUDNBSSA-N
- SMILES: O(C)C1C(=CC=CC=1[C@@H]1[C@H](C1(C)C)N)OC
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44.5Ų
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815524-0.05g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-0.1g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-0.25g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-0.5g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-1.0g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1815524-2.5g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-5.0g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1815524-10.0g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1815524-1g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1815524-5g |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine |
2227768-08-1 | 5g |
$4143.0 | 2023-09-19 |
rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine
Recent Advances in the Study of rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS: 2227768-08-1)
The compound rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS: 2227768-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropane derivative is of particular interest due to its potential applications in the development of novel therapeutics, particularly in the areas of neurological and psychiatric disorders. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its promising therapeutic potential.
One of the key breakthroughs in the synthesis of rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine involves the use of asymmetric catalysis to achieve high enantiomeric purity. Researchers have developed a novel catalytic system that enables the efficient formation of the cyclopropane ring with excellent stereocontrol. This advancement not only improves the yield and purity of the compound but also facilitates its scalability for industrial production. The optimized synthetic route has been detailed in several recent publications, highlighting the importance of chiral auxiliaries and transition metal catalysts in the process.
Pharmacological studies have revealed that rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine exhibits potent activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. In vitro and in vivo experiments have demonstrated its ability to bind with high affinity to specific receptor subtypes, suggesting its potential utility in treating conditions such as depression, anxiety, and Parkinson's disease. Notably, its unique cyclopropane structure contributes to its metabolic stability and bioavailability, making it a promising candidate for further drug development.
Recent preclinical trials have further elucidated the compound's safety profile and pharmacokinetic properties. Studies conducted in animal models have shown that rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine has a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses. Additionally, its ability to cross the blood-brain barrier efficiently has been confirmed, underscoring its potential as a central nervous system (CNS) active agent. These findings have paved the way for upcoming clinical trials aimed at evaluating its efficacy in human subjects.
In conclusion, the recent research on rac-(1R,3R)-3-(2,3-dimethoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS: 2227768-08-1) highlights its significant potential as a therapeutic agent. Advances in its synthesis, coupled with a deeper understanding of its pharmacological properties, position this compound as a promising candidate for the treatment of various CNS disorders. Future studies will likely focus on optimizing its formulation and exploring its applications in combination therapies, further expanding its impact in the field of chemical biology and medicine.
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